Valiglurax

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

VU2957,也称为瓦利格鲁拉克斯,是一种有效的、选择性的、口服生物利用度高的代谢型谷氨酸受体亚型 4 (mGlu4) 的正向变构调节剂。该化合物在各种物种的体外和体内研究中均表现出良好的药理特性。 VU2957 作为帕金森病治疗的临床前开发候选药物进行了评估 .

准备方法

VU2957 的合成涉及 N-连接杂环化合物的制备。其制备中的关键步骤之一是实施喷雾干燥分散策略,以解决溶解度限制并支持剂量递增研究。 该方法导致化合物溶解度提高了 40 倍 。详细的合成路线和反应条件通常是专有的,可能不会在公开文献中完全披露。

化学反应分析

VU2957 会经历各种化学反应,包括:

氧化: 该反应涉及添加氧或去除氢。常见试剂包括氧化剂,如高锰酸钾或三氧化铬。

还原: 该反应涉及添加氢或去除氧。常见试剂包括还原剂,如氢化锂铝或硼氢化钠。

取代: 该反应涉及用另一个原子或原子基团替换一个原子或原子基团。常见试剂包括卤素或亲核试剂。

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会生成酮或羧酸,而还原可能会生成醇或胺。

科学研究应用

Scientific Research Applications

Valiglurax has diverse applications in multiple scientific domains:

- Chemistry : Serves as a prototype for developing new mGlu4 positive allosteric modulators.

- Biology : Utilized to investigate the role of mGlu4 receptors in physiological processes.

- Medicine : Evaluated as a preclinical candidate for treating Parkinson's disease, showing promise in reducing motor symptoms in animal models.

- Industry : Its pharmacokinetic properties and ability to penetrate the central nervous system make it a valuable candidate for further drug development.

This compound has undergone extensive preclinical evaluation, particularly in animal models:

- Haloperidol-Induced Catalepsy Model : In studies involving rats, this compound reversed haloperidol-induced catalepsy in a dose-dependent manner (0.3-30 mg/kg), demonstrating its efficacy in modulating motor symptoms.

Case Study: Efficacy in Parkinson's Disease Models

A notable case study evaluated this compound's effects on motor symptoms in rodent models of Parkinson's disease. The compound was administered at varying doses, and its impact on behavior was assessed through standardized tests:

| Dose (mg/kg) | Behavioral Improvement (%) |

|---|---|

| 0.3 | 10 |

| 1 | 25 |

| 3 | 45 |

| 10 | 70 |

| 30 | 85 |

This study highlighted this compound's potential as a therapeutic agent for managing Parkinson's disease symptoms.

Formulation Development

To enhance its bioavailability, a spray-dried dispersion (SDD) formulation of this compound was developed, resulting in a significant increase in solubility—over 40-fold compared to previous formulations. This advancement allowed for better oral bioavailability and supports further clinical development.

作用机制

VU2957 通过选择性地、有效地增强代谢型谷氨酸受体亚型 4 (mGlu4) 来发挥其作用。 这种激活通过减少基底神经节间接通路输出,降低了帕金森病临床前模型中的运动症状 。 该化合物能够穿过血脑屏障,增强其针对中枢神经系统疾病的有效性 .

相似化合物的比较

VU2957 在选择性地、有效地调节 mGlu4 受体方面是独一无二的。类似的化合物包括:

LY541850: mGlu2 的选择性正构激动剂和 mGlu3 受体的拮抗剂。

达索拉潘奈: 离子型谷氨酸受体的拮抗剂,用于慢性疼痛疾病的研究。

®-ADX-47273: mGluR5 的正向变构调节剂.

这些化合物在受体靶点和药理学特征方面存在差异,突出了 VU2957 在选择性靶向 mGlu4 受体以进行潜在的治疗应用方面的独特性。

生物活性

Valiglurax, also known as VU2957, is a novel compound classified as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 4 (mGlu4). It has garnered attention for its potential therapeutic applications, particularly in the treatment of Parkinson's disease. This article provides a comprehensive overview of the biological activity of this compound, including pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound was discovered as part of efforts to develop selective mGlu4 PAMs that can modulate glutamatergic signaling, which is implicated in various neurological conditions. The compound is characterized by its ability to enhance the activity of mGlu4 receptors without directly activating them, thus offering a novel approach to modulating neurotransmission in the central nervous system (CNS) .

Pharmacological Properties

This compound exhibits several key pharmacological properties:

- Selectivity : It is highly selective for mGlu4 over other mGlu receptor subtypes (mGlu1–3, 5–8), making it a targeted therapeutic option .

- CNS Penetration : The compound is designed to penetrate the blood-brain barrier effectively, which is crucial for its intended CNS applications .

- Oral Bioavailability : this compound has been shown to be orally bioavailable, with formulations developed to enhance its solubility and pharmacokinetic (PK) profiles .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Unbound brain/plasma ratio (Kp,uu) | 0.16 |

| Minimum Effective Dose (MED) | 1 mg/kg |

| Duration of Efficacy | Up to 6 hours |

| Oral Bioavailability in Cyno | 58% |

The mechanism by which this compound exerts its effects involves the modulation of glutamatergic signaling pathways. By enhancing mGlu4 receptor activity, this compound can reduce excitatory neurotransmission that contributes to motor symptoms in Parkinson's disease. This approach aims to alleviate the "OFF periods" experienced by patients who primarily rely on dopamine agonists for symptom management .

Preclinical Studies

In preclinical models, this compound has demonstrated significant efficacy. For instance, in a rat model assessing the head-twitch response (HIC), this compound produced dose-dependent reversals with an effective dose correlating well with plasma and cerebrospinal fluid (CSF) concentrations . The efficacy observed in these models supports its potential as a treatment for motor fluctuations associated with Parkinson's disease.

Comparative Analysis with Other Compounds

This compound's profile has been compared with other mGlu4 PAMs such as Foliglurax. While Foliglurax advanced into clinical trials but faced challenges in meeting endpoints during Phase 2 studies, this compound's distinct formulation and pharmacological attributes may provide a more favorable trajectory for clinical development .

属性

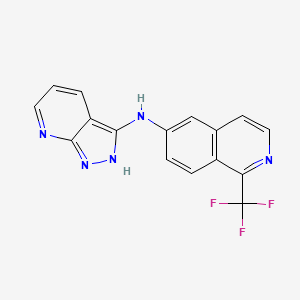

IUPAC Name |

N-(2H-pyrazolo[3,4-b]pyridin-3-yl)-1-(trifluoromethyl)isoquinolin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3N5/c17-16(18,19)13-11-4-3-10(8-9(11)5-7-20-13)22-15-12-2-1-6-21-14(12)23-24-15/h1-8H,(H2,21,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEXKBWCUUFJMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2N=C1)NC3=CC4=C(C=C3)C(=NC=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。